ICL-SIRT078: A Deep Dive into its Mechanism of Action as a Selective SIRT2 Inhibitor
ICL-SIRT078: A Deep Dive into its Mechanism of Action as a Selective SIRT2 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of ICL-SIRT078, a potent and selective, substrate-competitive inhibitor of Sirtuin 2 (SIRT2). Developed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of ICL-SIRT078, supported by quantitative data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Core Mechanism of Action
ICL-SIRT078 is a thienopyrimidinone-based compound that selectively inhibits the NAD+-dependent deacetylase activity of SIRT2.[1][2] Its mechanism of action is substrate-competitive, meaning it directly competes with the natural substrates of SIRT2 for binding to the enzyme's active site.[2][3] This inhibition leads to the hyperacetylation of SIRT2 substrates, most notably α-tubulin, a key component of the cytoskeleton.[2] The modulation of α-tubulin acetylation has significant implications for cellular processes such as cell proliferation and microtubule stability, making ICL-SIRT078 a valuable tool for studying the biological roles of SIRT2 and a potential therapeutic agent in oncology and neurodegenerative diseases.
A co-crystal structure of a close analog of ICL-SIRT078 bound to SIRT2 has revealed that this class of inhibitors induces the formation of a previously identified selectivity pocket, though it binds in an inverted fashion compared to what was initially predicted. This structural insight is crucial for understanding the high selectivity of ICL-SIRT078 for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.
Quantitative Data Summary
The inhibitory activity and selectivity of ICL-SIRT078 have been quantified through various biochemical assays. The following tables summarize the key quantitative data.
| Assay Type | Parameter | Value | Reference |
| Fluorogenic Peptide Assay | IC50 | 1.45 µM | |
| Enzyme-Coupled SIRT-Glo Assay | IC50 | 0.17 µM | |
| Tubulin-K40 Peptide Competitive Assay | Ki | 0.62 ± 0.15 µM |
| Sirtuin Isoform | Selectivity over SIRT2 | Reference |
| SIRT1 | >50-fold | |
| SIRT3 | >50-fold | |
| SIRT5 | >50-fold |
Signaling Pathway and Experimental Workflows
To visually represent the mechanism of action and the experimental approaches used to characterize ICL-SIRT078, the following diagrams have been generated using the DOT language.
Experimental Protocols
Biochemical Assays for SIRT2 Inhibition
1. Fluorogenic SIRT2 Assay:
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Principle: This assay measures the deacetylation of a fluorogenic peptide substrate by SIRT2. Upon deacetylation, a developing reagent cleaves the peptide, releasing a fluorescent molecule.
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Protocol:
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Recombinant human SIRT2 enzyme is incubated with a fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetyl-lysine coupled to 7-amino-4-methylcoumarin [AMC]) and NAD+ in an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
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ICL-SIRT078 is added at various concentrations.
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The reaction is incubated at 37°C for a specified time (e.g., 1 hour).
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A developing solution containing a protease (e.g., trypsin) and a SIRT inhibitor (to stop the reaction) is added.
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Fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
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IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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2. SIRT-Glo™ Luminescent Assay:
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Principle: This is a homogeneous, luminescent assay that measures the amount of deacetylated substrate produced by SIRT2. The deacetylated substrate is cleaved by a developer enzyme to release a substrate for luciferase, generating a luminescent signal.
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Protocol:
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Purified SIRT2 enzyme is mixed with an acetylated luminogenic peptide substrate and NAD+ in a buffer.
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ICL-SIRT078 is added in a dose-response range.
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The reaction is incubated at room temperature for a defined period (e.g., 30-60 minutes).
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The SIRT-Glo™ Reagent, containing a developer enzyme and luciferase, is added to the reaction.
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After a short incubation (e.g., 15 minutes) to stabilize the luminescent signal, luminescence is measured using a luminometer.
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IC50 values are determined from the dose-response curves.
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Cell-Based Assays
1. MCF-7 Cell Proliferation and α-tubulin Acetylation Assay:
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Cell Culture: Human breast cancer cell line MCF-7 is maintained in appropriate culture medium (e.g., DMEM with 10% FBS).
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Protocol:
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MCF-7 cells are seeded in multi-well plates.
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After allowing the cells to adhere, they are treated with various concentrations of ICL-SIRT078 or a vehicle control (e.g., DMSO).
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For proliferation analysis, cells are incubated for a longer period (e.g., 72 hours), and cell viability is assessed using methods like the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.
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For α-tubulin acetylation analysis, cells are treated for a shorter duration (e.g., 24 hours).
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Cells are lysed, and protein concentrations are determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is probed with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control), followed by incubation with appropriate secondary antibodies.
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Protein bands are visualized using a chemiluminescence detection system, and the relative levels of acetylated α-tubulin are quantified.
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2. Neuroprotection Assay in a Parkinson's Disease Model:
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Cell Model: A rat dopaminergic neuronal cell line (e.g., N27) is used.
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Protocol:
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N27 cells are cultured in appropriate medium.
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To induce a Parkinson's-like pathology, cells are treated with a proteasome inhibitor such as lactacystin.
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Cells are co-treated with various concentrations of ICL-SIRT078 or a vehicle control.
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After a defined incubation period (e.g., 24-48 hours), cell viability is assessed using a suitable method (e.g., MTT assay, LDH release assay, or counting of viable cells).
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The neuroprotective effect of ICL-SIRT078 is determined by the percentage of viable cells in the presence of lactacystin and the inhibitor, compared to cells treated with lactacystin alone.
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X-ray Crystallography for Structural Analysis
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Principle: To understand the molecular basis of inhibition, the three-dimensional structure of SIRT2 in complex with an inhibitor is determined.
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Methodology (based on the study of a close analog):
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Protein Expression and Purification: The catalytic domain of human SIRT2 is expressed in E. coli and purified using chromatography techniques (e.g., affinity and size-exclusion chromatography).
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Crystallization: The purified SIRT2 is mixed with the inhibitor (e.g., compound 29c, a close analog of ICL-SIRT078) and subjected to crystallization screening using vapor diffusion methods.
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Data Collection: X-ray diffraction data are collected from the resulting crystals at a synchrotron source.
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Structure Determination and Refinement: The crystal structure is solved using molecular replacement and refined to produce a high-resolution model of the protein-inhibitor complex. This model reveals the specific amino acid residues involved in binding and the overall conformation of the inhibitor in the active site.
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This technical guide provides a comprehensive overview of the mechanism of action of ICL-SIRT078, supported by robust data and detailed methodologies. The information presented herein is intended to facilitate further research into the therapeutic potential of selective SIRT2 inhibition.
References
- 1. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The discovery of a highly selective 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one SIRT2 inhibitor that is neuroprotective in an in vitro Parkinson's disease model. (2015) | Paolo Di Fruscia | 70 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
